Product packaging for Methyl 2-amino-2-methylpropanoate(Cat. No.:CAS No. 13257-67-5)

Methyl 2-amino-2-methylpropanoate

Cat. No.: B082381
CAS No.: 13257-67-5
M. Wt: 117.15 g/mol
InChI Key: HMZHEECHJWHZJX-UHFFFAOYSA-N
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Description

Significance in Organic Synthesis and Medicinal Chemistry

The significance of Methyl 2-amino-2-methylpropanoate stems from its utility as a specialized building block. In medicinal chemistry, it is particularly valued for the synthesis of pharmaceutical intermediates and for introducing sterically hindered residues into molecules. This structural feature is crucial in the design of peptidomimetics and other complex therapeutic agents. Its applications are found in drug discovery research, especially in developing compounds targeting the central nervous system and in the preparation of derivatives with potential H1 antihistamine activity for treating allergic diseases. smolecule.com The incorporation of this moiety can influence the conformational properties of peptides and other bioactive molecules. smolecule.com

Overview of its Role as a Versatile Synthetic Building Block

As a synthetic intermediate, this compound is highly versatile. Its structure allows it to participate in a wide array of chemical reactions, making it a valuable tool in diversity-oriented synthesis, a strategy used to create libraries of structurally diverse molecules for drug discovery. mdpi.com The compound serves as a precursor in various transformations, including:

Amidation: The amino group readily reacts to form amides, a fundamental linkage in peptide chemistry. smolecule.com

Esterification: While already an ester, it can be a starting point for transesterification reactions.

Reduction and Oxidation: The molecule can be reduced to the corresponding primary amine, 2-amino-2-methyl-1-propanol (B13486), or oxidized to form nitriles and amides, depending on the reagents used. smolecule.com

This reactivity makes it a key component in the synthesis of unnatural amino acid derivatives and other complex organic structures. tcichemicals.com

Table 2: Key Synthetic Reactions Involving this compound

Reaction Type Reagents Major Product(s) Reference(s)
Oxidation Potassium permanganate, Chromium trioxide Amides, Nitriles smolecule.com
Reduction Lithium aluminum hydride, Sodium borohydride Primary amines (e.g., 2-amino-2-methyl-1-propanol) smolecule.com
Amidation Acyl chlorides, Carboxylic acids N-acylated derivatives
Substitution Nucleophiles (e.g., ammonia (B1221849), amines) Substituted derivatives smolecule.com

Exploration of Key Structural Features for Reactivity and Biological Activity

The chemical behavior and biological relevance of this compound are directly linked to its distinct structural features. The most critical aspect is the quaternary α-carbon, which is bonded to two methyl groups, an amino group, and a methyl ester group. nih.gov

This gem-dimethyl group substitution has profound consequences:

Steric Hindrance: The two methyl groups create significant steric bulk around the chiral center. This steric shielding influences the compound's reactivity, for example, by making the ester group more resistant to hydrolysis under basic conditions compared to less hindered esters.

Conformational Constraint: In peptide chemistry, the parent acid, 2-aminoisobutyric acid (Aib), is known to be a potent inducer of helical conformations in peptides. smolecule.com This is attributed to the Thorpe-Ingold effect, where the gem-dimethyl group restricts the available dihedral angles (φ, ψ) of the peptide backbone. This property is invaluable for designing peptides with stable, predictable secondary structures. smolecule.com

Biological Activity: The structural similarity to natural amino acids allows it and its derivatives to interact with biological systems. It can act as a precursor for bioactive molecules and neurotransmitters. smolecule.com Research has indicated that derivatives may possess neuroprotective properties, highlighting its potential in the study of neurodegenerative diseases.

The combination of the nucleophilic amino group and the electrophilic ester carbonyl, modulated by the steric environment of the quaternary center, makes this compound a unique and powerful tool in modern chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2 B082381 Methyl 2-amino-2-methylpropanoate CAS No. 13257-67-5

Properties

IUPAC Name

methyl 2-amino-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-5(2,6)4(7)8-3/h6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZHEECHJWHZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13257-67-5
Record name Methyl 2-amino-2-methylpropanoate
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Synthetic Methodologies and Process Development

Established Esterification Routes to Methyl 2-amino-2-methylpropanoate

The most conventional and widely practiced method for synthesizing this compound is through the esterification of its parent amino acid, 2-aminoisobutyric acid.

Acid-Catalyzed Esterification Protocols

The standard laboratory synthesis of this compound involves the reaction of 2-amino-2-methylpropanoic acid with methanol (B129727) in the presence of a strong acid catalyst. smolecule.com Commonly employed catalysts include sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). The reaction mechanism proceeds via protonation of the carboxylic acid's carbonyl oxygen by the strong acid, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the methanol, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a water molecule and deprotonation of the ester yields the final product. To drive the equilibrium towards the product side, excess methanol is often used, serving as both a reactant and the solvent.

Optimization of Reaction Conditions for Yield and Purity

The efficiency of the acid-catalyzed esterification is highly dependent on the reaction conditions. Key parameters that are typically optimized include temperature, catalyst concentration, and the molar ratio of reactants. The reaction is commonly conducted under reflux conditions, with temperatures ranging from 60 to 80°C, to overcome the kinetic barrier of the reaction. The reaction time can vary from 4 to 12 hours, depending on the specific catalyst and its concentration. Post-synthesis, the crude product is typically neutralized with a base, such as sodium bicarbonate, and then purified through distillation or recrystallization to achieve high purity. For enhanced stability and improved handling characteristics, the free base ester is often converted to its hydrochloride salt by treating it with gaseous HCl in a non-aqueous solvent like diethyl ether or ethanol (B145695).

Table 1: Typical Parameters for Acid-Catalyzed Esterification of 2-Aminoisobutyric Acid

ParameterConditions
Catalyst Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
Catalyst Concentration 5–10% (v/v)
Reactant 2-Aminoisobutyric Acid
Solvent/Reagent Methanol (in excess)
Molar Ratio (Acid:Methanol) 1:10–1:15
Temperature 60–80°C (Reflux)
Reaction Time 4–12 hours
Typical Yield 70–85% after purification

This table summarizes typical conditions for the acid-catalyzed esterification of 2-aminoisobutyric acid to yield this compound, based on established laboratory protocols.

Advanced Synthetic Techniques for this compound and its Analogs

To meet the demands of industrial-scale production and to facilitate the synthesis of structurally diverse analogs, more advanced synthetic methodologies have been developed.

Continuous Flow Synthesis Processes

For industrial applications, continuous flow reactors are increasingly being adopted for the synthesis of this compound. smolecule.com This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety. researchgate.net The ability to operate continuously allows for higher throughput and can lead to products with higher purity and more consistent quality. smolecule.comresearchgate.net This methodology is particularly suitable for optimizing reaction conditions and can significantly reduce reaction times compared to batch methods. researchgate.net

Alkylation Reactions in the Introduction of Structural Diversity

The amino group of this compound provides a reactive handle for introducing structural diversity through alkylation reactions. While the direct N-alkylation of some amino esters can be challenging, methods have been developed to facilitate this transformation under mild conditions. One approach involves a one-pot N-carbamoylation followed by N-alkylation. This strategy has proven effective for the N-alkylation of structurally related 2-aminothiophenes, which are notoriously difficult to alkylate directly. Such methodologies are crucial for the synthesis of a wide array of analogs with potentially novel biological activities.

Reduction Strategies for Precursor Modification

The ester functionality of this compound can be reduced to the corresponding primary alcohol, yielding 2-amino-2-methyl-1-propanol (B13486). This transformation is a valuable strategy for modifying the precursor and generating a different class of chemical intermediates. google.com The reduction can be achieved through catalytic hydrogenation, where the α-amino isobutyric acid alkyl ester is treated with hydrogen gas in the presence of a metal catalyst. google.com Catalysts such as Raney nickel, precious metal catalysts (like platinum or ruthenium), or copper-based catalysts are employed for this purpose. google.comgoogle.com This reduction opens up pathways to a variety of other molecules and is a key step in the synthesis of various industrial additives and pharmaceutical intermediates. google.com

Stereoselective Approaches in the Synthesis of Chiral Derivatives

The development of stereoselective methods is crucial for accessing chiral molecules with defined three-dimensional arrangements, which is often a prerequisite for biological activity.

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically enriched compounds. This approach relies on the use of a small amount of a chiral catalyst to generate a large quantity of a chiral product. While the direct use of chiral ligands derived from this compound in widely published asymmetric catalysis is not extensively documented in the provided search results, the principles of chiral ligand design offer a clear pathway for their potential application.

Chiral ligands play a pivotal role by creating a chiral environment around a metal center, which in turn directs the stereochemical outcome of a reaction, such as hydrogenation. nih.gov The development of novel chiral ligands is a continuous effort in chemical research, with a focus on creating structurally diverse and effective ligands for a broad range of transformations. researchgate.net Chiral β-amino alcohols, for instance, have been successfully employed as ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation of N-phosphinyl ketimines, demonstrating the potential of amino acid-derived structures in catalysis. mdpi.com

Given its structure, chiral derivatives of this compound could be envisioned as precursors to various types of chiral ligands, including P,N,N-ligands, which have shown excellent performance in a range of asymmetric hydrogenations. researchgate.net The synthesis of such ligands would typically involve the derivatization of the amino and carboxylate groups to introduce coordinating moieties like phosphines or additional nitrogen-based groups. The resulting chiral ligands could then be complexed with transition metals such as rhodium, iridium, or ruthenium to generate catalysts for asymmetric reactions. nih.govresearchgate.net

The effectiveness of these potential ligands would be evaluated based on the enantiomeric excess (ee) of the product, which measures the degree of stereoselectivity. High enantioselectivities are often crucial for the synthesis of pharmaceutical intermediates. researchgate.net

α,α-Disubstituted amino acids are of significant interest as they can induce specific conformations in peptides and are precursors to various bioactive molecules. nih.gov The synthesis of these compounds, particularly those with two different substituents at the α-carbon, presents a significant stereochemical challenge. Diastereoselective synthesis aims to control the formation of one diastereomer over others.

While the direct diastereoselective alkylation of this compound is not explicitly detailed in the provided search results, general strategies for the synthesis of α,α-disubstituted amino acids can be considered. One common approach involves the alkylation of an enolate derived from an amino acid precursor. nih.gov For instance, the diastereoselective alkylation of β-amino esters has been studied, revealing that the structure of the lithium enolates can influence the stereochemical outcome of the reaction.

A plausible synthetic route starting from this compound would involve the protection of the amino group, followed by the generation of an enolate and subsequent diastereoselective alkylation. The choice of protecting group, base, and reaction conditions would be critical in controlling the stereoselectivity. The synthesis of α-methyl γ-amino acid derivatives has been achieved with high diastereoselectivity through the asymmetric hydrogenation of allylic amine derivatives, highlighting the importance of substrate control in achieving the desired stereochemistry.

Another approach could involve the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the this compound backbone to direct the stereoselective introduction of a second substituent at the α-position. After the desired stereochemistry is established, the auxiliary can be removed.

Recent advancements in the synthesis of α,α-disubstituted α-amino acids include methods such as synergistic enantioselective catalysis and visible-light-mediated photocatalysis. nih.gov These modern techniques offer new avenues for the challenging synthesis of these sterically hindered molecules. nih.gov

Industrial Scale Production Considerations and Efficiency Enhancements

The transition from laboratory-scale synthesis to industrial production of this compound requires a focus on cost-effectiveness, scalability, safety, and waste reduction.

A common laboratory synthesis of this compound involves the esterification of 2-amino-2-methylpropanoic acid with methanol, catalyzed by a strong acid like sulfuric acid under reflux conditions. For industrial-scale production, this process can be optimized. Continuous flow reactors are increasingly being adopted to improve efficiency and yield, offering precise control over reaction parameters and leading to higher purity products.

A patent for the preparation of 2-amino-2-methyl-1-propanol, a related compound, describes a one-step hydrogenolysis and reduction of an α-amino isobutyric acid alkyl ester (such as this compound). google.com This process is highlighted as being suitable for industrial production due to the use of inexpensive and readily available raw materials, a simple reaction step, low environmental pollution, low cost, and high yield. google.com The reaction can be carried out using various catalysts, including noble metal catalysts, Raney's nickel, and copper-based catalysts. google.com

Another patented industrial method for a similar compound involves a multi-step process starting from isobutene, chlorine, and methyl cyanide, which is described as having the benefits of cheap and accessible materials, fewer steps, low cost, and high product purity, making it suitable for industrial production. google.com This process can be operated in batches or continuously, with continuous flow processes offering economic advantages by reducing the required reactor volume and allowing for solvent recycling. google.com

Efficiency enhancements in the industrial synthesis of this compound can be achieved through several strategies:

Catalyst Optimization: Selecting a highly active and recyclable catalyst can significantly reduce costs and waste.

Process Intensification: The use of continuous flow reactors instead of batch reactors can lead to better process control, higher throughput, and improved safety.

Solvent Recycling: Implementing solvent recovery and recycling systems minimizes waste and reduces raw material costs. google.com

Downstream Processing: Efficient purification methods, such as distillation and crystallization, are crucial for obtaining a high-purity product.

The following table summarizes typical parameters for the esterification process and potential industrial production considerations:

ParameterLaboratory Scale (Esterification)Industrial Scale Considerations
Starting Material 2-Amino-2-methylpropanoic acid2-Amino-2-methylpropanoic acid or precursors
Reagent Methanol (often in excess)Stoichiometric use of methanol with recycling
Catalyst Concentrated H₂SO₄ or HClHeterogeneous or recyclable catalysts
Reaction Vessel Round-bottom flaskContinuous flow reactor or large-scale batch reactor
Temperature RefluxOptimized for reaction kinetics and energy efficiency
Work-up Neutralization, extractionContinuous separation and purification
Yield Typically highOptimized for maximum throughput and cost-efficiency

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Amino and Ester Functional Groups

The oxidation of methyl 2-amino-2-methylpropanoate is not extensively documented in the literature, but the reactivity of its core structure can be inferred from studies on the closely related compound, 2-amino-2-methyl-1-propanol (B13486) (AMP). The oxidative degradation of AMP has been investigated under various conditions, including atmospheric and aqueous thermal environments, revealing complex reaction pathways initiated by radical species.

Atmospheric degradation is typically initiated by hydroxyl (•OH) radicals. nih.gov The proposed mechanism for the structurally similar AMP involves hydrogen abstraction, primarily from the C-H bonds of the methyl or methylene (B1212753) groups, or the N-H bonds of the amino group, to form a carbon-centered or nitrogen-centered radical. nih.govusn.no Subsequent reaction with molecular oxygen (O₂) leads to a peroxyl radical (ROO•). usn.no This intermediate can undergo further reactions, including intramolecular H-abstraction, leading to a cascade of products. usn.no

Key degradation products identified in studies of AMP, which are plausible outcomes for the oxidation of this compound, include:

Acetone: Formed via cleavage of the C-C bond adjacent to the amino group. usn.no

4,4-dimethyl-2-oxazolidinone: A cyclic carbamate (B1207046) resulting from intramolecular cyclization, a known degradation product for sterically hindered amines in the presence of CO₂. usn.no

Formate: A small organic acid resulting from extensive oxidation. usn.no

The oxidation process is summarized in the table below, highlighting the likely products based on analogy with AMP degradation.

Initiating SpeciesKey IntermediatePlausible Oxidation Products
Hydroxyl Radical (•OH)Peroxyl Radical (ROO•)Acetone, 4,4-dimethyl-2-oxazolidinone, Formate

The term "reduction to primary amines" is a misnomer, as this compound already contains a primary amino group. The relevant transformation in this context is the reduction of the ester functionality. The ester group can be readily reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

This reaction proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide (B1231860) ion (⁻OCH₃) to form an intermediate aldehyde. The aldehyde is immediately attacked by a second equivalent of hydride, and subsequent acidic workup protonates the resulting alkoxide to yield the final product, 2-amino-2-methyl-1-propanol . This amino alcohol is a valuable industrial chemical, notably used in CO₂ capture technologies. nih.gov

While specific literature detailing the reduction of this compound is sparse, this transformation follows a well-established and predictable pathway for ester reduction. The product, 2-amino-2-methyl-1-propanol, is synthesized industrially through various other routes. chemicalbook.comgoogle.com

The ester group of this compound is susceptible to nucleophilic acyl substitution, a fundamental reaction class for carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org In these reactions, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently expels the methoxide leaving group to form a new carbonyl compound. libretexts.org

Two important examples of this reactivity are transesterification and aminolysis.

Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol, typically in the presence of an acid or base catalyst. masterorganicchemistry.com For instance, reacting this compound with ethanol (B145695) under acidic conditions would lead to the formation of ethyl 2-amino-2-methylpropanoate and methanol (B129727). The reaction is an equilibrium process, and using the nucleophilic alcohol as the solvent can drive the reaction to completion. masterorganicchemistry.com

Aminolysis: This is the reaction of the ester with ammonia (B1221849) or a primary or secondary amine to form an amide. libretexts.org The reaction of this compound with ammonia, for example, would yield 2-amino-2-methylpropanamide .

These reactions are governed by the general principles of nucleophilic acyl substitution, where the reactivity hierarchy generally places esters as less reactive than acid halides but more reactive than amides. libretexts.org

Reaction TypeNucleophileCatalyst (Typical)Product
TransesterificationAlcohol (R'-OH)Acid (H⁺) or Base (⁻OR')R-C(=O)OR'
AminolysisAmine (R'-NH₂)None / HeatR-C(=O)NHR'

The hydrolysis of this compound to its parent amino acid, 2-aminoisobutyric acid, and methanol can occur under both acidic and basic conditions. The kinetics and mechanism of this reaction, particularly when catalyzed by metal ions, have been a subject of significant study for analogous α-amino acid esters.

Base-catalyzed hydrolysis (saponification) of amino acid esters is notably enhanced by the presence of certain transition metal complexes. Studies on the hydrolysis of glycine (B1666218) methyl ester catalyzed by a [Pd(AEMP)(H₂O)₂]²⁺ complex (where AEMP is 2-(2-aminoethyl)-1-methylpyrrolidine) have shown a dramatic rate acceleration. The catalytic ratio can be as high as 1.15 x 10⁵ compared to the uncatalyzed reaction.

The proposed mechanism involves the formation of a mixed-ligand complex where the amino acid ester coordinates to the palladium(II) center. This coordination is crucial for the catalytic effect. The metal ion acts as a Lewis acid, polarizing the ester's carbonyl group and making it significantly more susceptible to nucleophilic attack by a hydroxide (B78521) ion. The coordination mode of the ester to the metal center is a key determinant of the catalytic efficiency.

The activation parameters for the base hydrolysis of free glycine methyl ester (ΔH≠ = 39.7 kJ mol⁻¹; ΔS≠ = -117 J K⁻¹ mol⁻¹) change upon coordination to the Pd(II) complex (ΔH≠ = 34.2 ± 0.2 kJ mol⁻¹; ΔS≠ = -31.7 ± 0.7 J K⁻¹ mol⁻¹), indicating a different transition state and mechanistic pathway. These findings provide a strong model for understanding the hydrolysis of this compound, which would be expected to follow similar mechanistic principles.

Complexation Chemistry and Ligand Properties

The presence of both a nitrogen donor (amino group) and an oxygen donor (carbonyl group) allows this compound to function as a potential chelating ligand for metal ions.

Amino acids and their derivatives are well-known ligands in coordination chemistry, typically acting as bidentate N,O-donors to form stable five-membered chelate rings with transition metal ions. While the ester derivative is generally a weaker ligand than the corresponding aminocarboxylate anion, it still forms complexes that are relevant in catalytic processes.

As discussed in the context of hydrolysis (Section 3.1.4), the coordination of this compound to a metal center like Pd(II) is a critical step in catalysis. The metal complex, such as [Pd(L)(H₂O)₂]²⁺, reacts with the amino acid ester to form a ternary complex, [Pd(L)(ester)]²⁺. This complexation activates the ester for subsequent reactions.

The geometry of the resulting metal complexes can vary. For instance, Ni(II) complexes with related ligands have been shown to adopt square planar geometries. The efficacy of various therapeutic agents and catalysts is often enhanced upon coordination with a suitable metal ion, a principle that extends to the reactivity of this compound. The formation of these metal complexes can be investigated using techniques such as electronic absorption spectroscopy and magnetic studies to elucidate their structure and bonding.

Formation of Coordination Compounds

This compound, like other α-amino acid esters, can function as a ligand in the formation of coordination compounds with transition metal ions. While the parent amino acids most commonly coordinate to metals as bidentate N,O-ligands through the amino and carboxylate groups, the ester derivative presents a different coordination potential. wikipedia.org The primary mode of interaction involves the nitrogen of the amino group and the carbonyl oxygen of the ester group.

Research into the hydrolysis of α-amino acid esters has provided significant evidence for the formation of mixed-ligand complexes. These complexes are often transient intermediates in catalytic processes. For instance, α-amino acid esters (EH⁺) have been shown to interact with copper(II)-iminodiacetate, [Cu(IMDA)], to form mixed-ligand complexes of the type [Cu(IMDA)(E)]. nih.gov This formation is an equilibrium process that occurs over a specific pH range, typically between 5.8 and 6.5. nih.gov

Similarly, Palladium(II) complexes are known to form with amino acid esters. The complex [Pd(AEMP)(H₂O)₂]²⁺ (where AEMP is 2-(2-aminoethyl)-1-methylpyrrolidine) readily reacts with amino acid esters (L) to create mixed-ligand complexes with the general formula [Pd(AEMP)L]²⁺. cu.edu.eg The formation of these coordination compounds is a critical step that precedes and facilitates subsequent reactions, such as the hydrolysis of the ester group. nih.govcu.edu.eg The coordination to the metal center significantly alters the electronic properties of the ester, enhancing its reactivity.

Metal IonPrimary LigandEster Ligand (L)Resulting Complex TypeSource(s)
Copper(II)Iminodiacetate (IMDA)α-Amino acid ester[Cu(IMDA)(L)] nih.gov
Palladium(II)2-(2-aminoethyl)-1-methylpyrrolidine (AEMP)α-Amino acid ester[Pd(AEMP)(L)]²⁺ cu.edu.eg

Mechanistic Studies of Reactions Involving this compound

The mechanistic pathways of reactions involving this compound are of significant interest, particularly for understanding how its structure influences reactivity. A key reaction that has been the subject of mechanistic investigation is the hydrolysis of the ester functional group, especially when catalyzed by metal ions. The coordination of the ester to a metal center dramatically enhances the rate of hydrolysis. nih.gov

Elucidation of Reaction Intermediates

In the context of chemical reactions, a reaction intermediate is a transient molecular entity that is formed from the reactants and proceeds to form the final products. nih.gov For the metal-catalyzed hydrolysis of this compound and related amino acid esters, the primary and most crucial reaction intermediate is the mixed-ligand metal-ester complex itself. nih.govcu.edu.eg

The formation of this intermediate, for example, [Cu(IMDA)(E)] or [Pd(AEMP)L]²⁺, is an equilibrium step that precedes the rate-determining step of the hydrolysis. nih.govcu.edu.eg At higher pH values, there is evidence of a competing equilibrium where the metal-ester complex can react with a hydroxide ion to form a metal-hydroxo complex, [Cu(IMDA)OH]⁻, releasing the free ester. nih.gov However, the productive pathway for hydrolysis involves the nucleophilic attack on the carbonyl carbon of the ester within the coordination sphere of the metal ion. The metal-ester complex is therefore the key intermediate that is activated for this subsequent transformation.

Energy Profiles and Transition State Analysis

The catalytic effect of metal ions on the hydrolysis of amino acid esters is profound. Coordinated α-amino acid esters undergo base hydrolysis at rates approximately 10,000 times faster than the corresponding free esters. nih.gov This dramatic rate enhancement is due to the metal ion acting as a Lewis acid, withdrawing electron density from the ester's carbonyl carbon and making it significantly more electrophilic and susceptible to nucleophilic attack by a hydroxide ion.

Kinetic studies and Density Functional Theory (DFT) calculations have been employed to probe the mechanism and energy profiles of these reactions. For the base hydrolysis of glycine methyl ester coordinated to a Pd(II) complex, a mechanism involving the direct interaction of a hydroxide ion with the carbonyl carbon atom of the ester was proposed and supported by the determination of activation parameters. cu.edu.eg In a study on copper(II)-catalyzed hydrolysis, activation parameters were also determined for the base hydrolysis of the coordinated glycine methyl ester complex, [Cu(IMDA)(glyOMe)]. nih.gov

ParameterValueSource(s)
ΔH‡ (kJ mol⁻¹)45.1 ± 2.5 nih.gov
ΔS‡ (J K⁻¹ mol⁻¹)-67 ± 8 nih.gov

These activation parameters provide quantitative data on the energy barrier and the degree of order in the transition state of the rate-determining step. nih.gov DFT calculations further complement experimental findings by allowing for the modeling of transition state structures and the calculation of reaction energy profiles, confirming that the binding of the metal to the carbonyl group of the ester is responsible for the enormous catalytic effect. cu.edu.eg

Applications in Advanced Organic Synthesis

Utilization as a Building Block for Peptide and Peptidomimetic Construction

The incorporation of the 2-amino-2-methylpropanoate moiety, primarily as its corresponding acid Aib, is a powerful strategy in peptide chemistry. wikipedia.org The steric hindrance provided by the gem-dimethyl group severely restricts the rotational freedom of the peptide backbone, making Aib a potent inducer of helical conformations. wikipedia.org This property is crucial for designing peptides and peptidomimetics with enhanced stability, specific secondary structures, and improved biological activity.

Integration into Short Peptide Sequences

The presence of Aib residues is known to strongly promote the formation of helical structures, particularly 3₁₀- and α-helices, even within short peptide chains. wikipedia.org This is attributed to the Thorpe-Ingold effect of its gem-dimethyl group. wikipedia.org Oligomers composed entirely of Aib are known to form stable 3₁₀-helices. wikipedia.org This ability to enforce a specific secondary structure is exploited to stabilize desired peptide conformations, which is often a prerequisite for potent biological activity and increased resistance to enzymatic breakdown by proteases. For example, replacing an alanine (B10760859) residue with Aib in certain peptides can significantly increase their helicity and, consequently, their stability and function. taylorandfrancis.comoup.com

Peptide Sequence Element Structural Effect Reference
...-Aib-...Induces and stabilizes 3₁₀- or α-helical conformations. wikipedia.org
(Aib)nOligomers form stable 3₁₀-helices. wikipedia.org
Ac-(Aib-Lys-Aib-Ala)n-NH2Helicity increases with chain length (n). nih.gov

This table illustrates the impact of integrating 2-aminoisobutyric acid (Aib) into peptide sequences.

Synthesis of Conformationally Constrained Peptide Analogs

The predictable influence of Aib on peptide structure makes it a key component in the synthesis of conformationally constrained peptide analogs. oup.comnih.gov By strategically inserting Aib residues, chemists can "lock" a peptide into its bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target. These peptidomimetics often show enhanced metabolic stability, as the bulky gem-dimethyl groups can shield adjacent peptide bonds from enzymatic cleavage. taylorandfrancis.com This strategy has been successfully employed in the design of antimicrobial peptides and peptide-based drugs, where maintaining a stable, amphipathic α-helical structure is often essential for activity. nih.govnih.gov For instance, the peptide Ac-(Aib-Lys-Aib-Ala)5-NH2 was designed to form a stable helical structure that can self-aggregate and form ion channels in lipid membranes, leading to potent antimicrobial activity. nih.gov

Precursor for Heterocyclic Compound Synthesis

The primary amine and ester functionalities of methyl 2-amino-2-methylpropanoate make it a useful starting material for the synthesis of a variety of heterocyclic compounds. These nitrogen-containing ring systems are core structures in many pharmaceutical agents and other biologically active molecules.

Cyclization Reactions Leading to Novel Ring Systems

This compound can participate in various cyclization reactions to generate novel ring systems. Through reactions with bifunctional reagents, it can be converted into five-, six-, or larger-membered heterocyclic structures. researchgate.net The presence of the gem-dimethyl group within the newly formed ring often influences its conformational properties and can direct the stereochemical outcome of subsequent reactions. Intramolecular cyclization strategies are a powerful tool in organic synthesis, and amino esters like this compound are valuable precursors in these transformations. nih.govkoreascience.kr

Synthesis of Nitrogen-Containing Heterocycles

This amino ester is a key precursor for various nitrogen-containing heterocycles. For example, it can be used in cyclocondensation reactions to form substituted 1,2,4-triazin-6-ones. researchgate.net The general strategy often involves reacting the amino ester with other reagents that provide the remaining atoms necessary to form the heterocyclic ring. researchgate.netresearchgate.net The resulting heterocycles, such as those based on quinoline, pyrrole, or triazine frameworks, are important scaffolds in medicinal chemistry. rsc.orgrsc.orgnih.gov

Reactants Resulting Heterocycle Class Reference
Amidrazones and α-haloesters (general class)4,5-dihydro-1,2,4-triazin-6-ones researchgate.net
N-acetylglycine starting material leads to...Substituted pyranones and fused pyranones researchgate.netconsensus.app
2-Amino styrenes and alcoholsPolysubstituted quinolines nih.gov

This table provides examples of heterocyclic systems synthesized from amino ester precursors or related starting materials.

Role in Asymmetric Synthesis of Chiral Molecules

While this compound is itself achiral, its derivatives are employed in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. wikipedia.orgnih.gov This control is vital in drug development, as often only one enantiomer of a chiral drug is active or safe.

Derivatives of the parent amino acid, 2-aminoisobutyric acid, can be used to create chiral auxiliaries. wikipedia.orgnih.gov A chiral auxiliary is a molecule that is temporarily attached to a prochiral substrate to direct a chemical reaction to occur with a specific stereochemical outcome. After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. sigmaaldrich.com For example, chiral Ni(II) complexes of Schiff bases derived from amino acids (including non-standard ones) are used to asymmetrically synthesize other tailor-made amino acids. mdpi.comnih.gov The steric bulk and defined stereochemistry of the auxiliary control the approach of reagents, leading to a high degree of stereoselectivity in reactions like alkylations or Michael additions. nih.govresearchgate.net

Enantioselective Formation of Pharmaceutical Intermediates

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different biological activities. numberanalytics.com While this compound is itself achiral, its derivatives and analogous structures are central to methodologies that produce chiral molecules destined for pharmaceutical use.

A prominent strategy involves the use of chiral nickel(II) complexes of Schiff bases derived from amino acids like glycine (B1666218) to produce tailor-made, non-proteinogenic α-amino acids. These products are highly sought after as bioisosteres for natural amino acids in drug design, often enhancing metabolic stability or receptor binding affinity. mdpi.comehu.es For example, a scalable asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid, a fluorinated analog of leucine, has been developed. mdpi.com This method utilizes a chiral ligand derived from proline to form a Ni(II) complex with a glycine Schiff base. This complex is then alkylated with trifluoroethyl iodide. While the starting glycine derivative is simple, this methodology highlights a powerful pathway for creating complex and valuable chiral amino acid intermediates, a class of compounds to which this compound belongs. mdpi.comnih.gov

The key steps in such a synthesis demonstrate the creation of high-value intermediates from basic amino acid structures. The process is designed to be commercially viable, with the chiral auxiliary being recoverable and recyclable. mdpi.com

Table 1: Asymmetric Synthesis of a Leucine Bioisostere

Step Description Key Reagents Outcome
1. Complex Formation A chiral ligand is reacted with a glycine Schiff base and a nickel salt to form a planar chiral complex. Chiral Proline-derived Ligand, Ni(II) Salt, Glycine Schiff Base Formation of a stable Ni(II) complex, ready for asymmetric alkylation.
2. Asymmetric Alkylation The Ni(II) complex is alkylated with a fluorinated electrophile under basic conditions. CF₃–CH₂–I, Base Diastereoselective formation of the alkylated complex.
3. Product Release The alkylated complex is disassembled to release the target amino acid and the chiral ligand. Acid Hydrolysis Liberation of (S)-2-amino-4,4,4-trifluorobutanoic acid.

| 4. Protection | The free amino acid is converted to a stable derivative for further use. | Fmoc-OSu | Preparation of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid. mdpi.com |

Chiral Auxiliary Applications

A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. researchgate.net Amino acids and their derivatives, including esters like this compound, are a foundational source for the creation of effective chiral auxiliaries. numberanalytics.com

One of the most successful classes of chiral auxiliaries derived from amino acid precursors are the oxazolidinones, popularized by David A. Evans. wikipedia.org These auxiliaries are typically synthesized from chiral β-amino alcohols, which can be readily obtained by the reduction of α-amino acids or their corresponding esters. The oxazolidinone is then acylated by a substrate, and the bulky substituents on the auxiliary sterically block one face of the resulting enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity. wikipedia.orgresearchgate.net This strategy has been widely applied to stereoselective alkylations, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.orgresearchgate.net

The gem-dimethyl group of this compound is particularly notable because it can enforce specific dihedral angles in peptide backbones and other structures, a property that can be harnessed in the design of specialized chiral auxiliaries.

Table 2: Common Amino Acid-Derived Chiral Auxiliaries

Auxiliary Type Precursor Class Common Applications Representative Example
Oxazolidinones β-Amino alcohols Aldol reactions, Alkylation reactions, Diels-Alder reactions Evans Auxiliaries wikipedia.org
Camphorsultams Camphorsulfonic acid Alkylation, Aldol, and Diels-Alder reactions Oppolzer's Camphorsultam
SAMP/RAMP Proline / Glutamic Acid Asymmetric alkylation of ketones and aldehydes (S)-1-amino-2-methoxymethylpyrrolidine (SAMP)

| Pseudoephedrine | Pseudoephedrine | Asymmetric alkylation for chiral carboxylic acids and amino acids | Myers' Auxiliary |

Synthesis of Diverse Organic Structures for Research Purposes

Beyond its role in creating pharmaceutical building blocks, this compound and related amino esters are instrumental in the synthesis of diverse and complex organic molecules for academic and industrial research. These applications leverage the unique structural features of the amino ester to build novel scaffolds.

One significant area is the synthesis of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with improved stability or activity. whiterose.ac.uk Researchers have developed asymmetric methods to create lactam-constrained α-amino acid building blocks. These lactams serve to enforce a specific secondary structure, such as a β-turn, in a peptide chain. A modern approach allows for the synthesis of these constrained building blocks with a variety of side chains, starting from precursors that are elaborated into complex heterocyclic systems. whiterose.ac.uk This chemistry provides access to novel di- and tripeptides with potential applications in modulating protein-protein interactions. whiterose.ac.uk

Another application is the stereoselective synthesis of strained ring systems like azetidines. A simple and efficient route to create substituted N-sulfonyl azetidines has been described, which proceeds through a β-amino ester intermediate. rsc.org In this process, an imino-aldol reaction is followed by reduction of the ester and subsequent cyclization to form the four-membered ring with high stereoselectivity. Amino esters are key starting materials for the β-amino ester intermediates in these syntheses. rsc.org

Biological and Biomedical Research Applications

Investigation of Methyl 2-amino-2-methylpropanoate in Metabolic Pathways

The involvement of amino acids in metabolic pathways is a cornerstone of biochemistry, with their carbon backbones being interconverted into key metabolic intermediates. khanacademy.org this compound, as an amino acid derivative, is utilized in studies to understand these complex networks.

The mechanism of action of this compound in biological systems often involves its conversion into active forms through enzymatic pathways. smolecule.com These enzymatic reactions allow the compound to interact with specific molecular targets, making it a valuable probe for investigating metabolic pathways and enzyme mechanisms. smolecule.com For instance, the carbon backbone of amino acids can be metabolized into molecules like pyruvate, oxaloacetate, and acetyl-CoA, which are central to glucose and fatty acid metabolism. khanacademy.org

Research indicates that this compound can interact with various cellular enzyme systems. These interactions are fundamental to its biological activity. smolecule.com For example, it is involved in transamination reactions, which are crucial for the biosynthesis of other amino acids and essential metabolites.

Role as a Precursor for Neurotransmitters and Other Bioactive Molecules

One of the significant roles of this compound in biomedical research is its function as a precursor for the synthesis of neurotransmitters and other bioactive molecules. smolecule.com The synthesis of several key neurotransmitters, such as dopamine, norepinephrine, and epinephrine, begins with the dietary amino acid tyrosine. openstax.org Similarly, glutamate (B1630785) and GABA, the primary excitatory and inhibitory neurotransmitters, are produced from glutamine. openstax.org The structural similarity of this compound to these natural amino acid precursors makes it a subject of interest in neuropharmacology.

Studies on Interactions with Biological Macromolecules

The functional groups of this compound facilitate its interaction with biological molecules, primarily through hydrogen bonding and other non-covalent interactions. smolecule.com These interactions are critical for understanding its role in metabolic processes and for the development of new drugs. smolecule.com

Hydrogen bonds are vital in defining the structure and function of biological macromolecules like proteins. nih.govresearchgate.net The amino and ester groups of this compound can participate in hydrogen bonding. The strength of these bonds can be influenced by the surrounding environment. For example, studies have shown that solvents like methanol (B129727) can strengthen the hydrogen bonds within a peptide's backbone. nih.gov The study of how this compound interacts with water and other molecules through hydrogen bonding provides insight into its behavior in biological systems. researchgate.net

Beyond hydrogen bonding, other non-covalent interactions play a role in the biological activity of this compound. Its gem-dimethyl group can lead to steric hindrance and specific hydrophobic interactions, influencing how it fits into the active sites of enzymes or the binding pockets of receptors. These non-covalent forces are crucial for the stability and specificity of its interactions with biological macromolecules.

Interactive Data Table of Research Findings

Research Area Key Finding Implication
Metabolic Pathways Serves as a precursor for bioactive molecules and can be converted into active forms by enzymes. smolecule.comUseful for studying metabolic and enzymatic pathways. smolecule.com
Neurotransmitter Synthesis Acts as a precursor in the synthesis of neurotransmitters. Potential applications in the development of drugs for the central nervous system.
Macromolecular Interactions Interacts with biological molecules through hydrogen bonding and other non-covalent interactions. smolecule.comImportant for understanding its biological function and for drug design. smolecule.com

Research on Amino Acid Transport Systems and Cellular Uptake Mechanisms

This compound is utilized as a specific substrate in the investigation of amino acid transport systems. weibochem.comfishersci.es Much of this research is centered on its parent compound, α-aminoisobutyric acid (AIB), a non-metabolizable analogue of alanine (B10760859). AIB is a classic model substrate for studying amino acid transport, particularly the sodium-dependent "System A" and the sodium-independent "System L".

Research has shown that AIB is taken up by cells against a significant concentration gradient, existing in its free and unchanged form within the cell. capes.gov.br This uptake is an active transport process, sensitive to various energy inhibitors. capes.gov.brtandfonline.com Studies using AIB have been crucial in characterizing the kinetics and specificity of these transport systems in various tissues, including the lactating mammary gland and across the blood-brain barrier. taylorandfrancis.comcambridge.org

In the lactating rat mammary gland, AIB transport occurs through both Na+-dependent and Na+-independent pathways. cambridge.org The Na+-dependent uptake is inhibited by (methylamino)isobutyric acid (MeAIB), a characteristic substrate of System A, while the Na+-independent portion is blocked by 2-aminobicyclo capes.gov.brtandfonline.comtandfonline.com-heptane-2-carboxylic acid (BCH), a hallmark inhibitor of System L. cambridge.org

Cellular uptake studies using AIB have also elucidated the role of these transport systems in pathological conditions. For instance, non-physiological amino acids like AIB and its N-methylated derivative have been investigated for their potential to block the transport of phenylalanine across the blood-brain barrier, a therapeutic strategy explored for phenylketonuria (PKU). researchgate.net Furthermore, research on cerebral arteries demonstrated that the accumulation of AIB via the ouabain-sensitive System A transport mechanism is linked to acetylcholine (B1216132) synthesis, suggesting a role for vascular cholinergic systems in regulating blood-brain barrier activity. taylorandfrancis.com

The uptake of this compound and related compounds can be influenced by the specific transporters expressed by cells. In one study, the cellular uptake of various ester analogues was shown to be dependent on the expression of the monocarboxylate transporter 2 (MCT2). ucl.ac.uk The intracellular concentration of the active compound, and thus its efficacy and toxicity, was directly dictated by this transporter-mediated uptake. ucl.ac.uk

Transport System Characteristics Model Substrate/Inhibitor Research Context
System A Sodium-dependent, inhibited by MeAIB.α-aminoisobutyric acid (AIB)Characterization in mammary tissue, role in blood-brain barrier function. taylorandfrancis.comcambridge.org
System L Sodium-independent, inhibited by BCH.α-aminoisobutyric acid (AIB)Characterization in mammary tissue. cambridge.org
MCT2 Monocarboxylate Transporter 2Ester analoguesDetermines cellular uptake and efficacy of certain derivatives. ucl.ac.uk

Development and Biological Evaluation of Bioactive Derivatives

The unique structural properties of the 2-amino-2-methylpropanoate moiety, primarily the conformational constraints imposed by the gem-dimethyl group, have made it an attractive component in the design of novel bioactive molecules.

Derivatives incorporating the 2-aminoisobutyric acid (AIB) scaffold have shown significant promise as both antitumor and antiviral agents. The incorporation of AIB into peptide structures is a key strategy, as it induces a stable helical conformation, which can enhance biological activity and stability. wikipedia.org

In cancer research, synthetic bombesin (B8815690) (BN) peptide analogs containing AIB have demonstrated potent antiproliferative activity. nih.gov These octapeptide analogs, with AIB substituting for other amino acids, were effective against human pancreatic and colon cancer cell lines at concentrations ranging from 0.01 nM to 1 µM. nih.gov One such analog caused significant tumor volume reduction in a human primary colon cancer xenograft model in mice, highlighting the potential of AIB-containing peptides in cancer therapy. nih.gov While many amino acid derivatives have been screened for antitumor properties, those incorporating unique structures like AIB often exhibit distinct mechanisms of action, such as inhibiting the biosynthesis of macromolecules like DNA, RNA, and protein in tumor cells. nih.gov

In the realm of antiviral research, AIB has been used to design cell-penetrating antiviral peptides. A notable study demonstrated that incorporating AIB into a peptide fragment derived from the major homology region of the HIV-1 capsid protein induced cell permeability and conferred antiviral activity. nih.gov This provides functional evidence for the role of this conserved region in the HIV assembly process and shows a correlation between the conformational stability provided by AIB and cellular uptake. nih.gov Other research has focused on aminopyrrolic compounds, which can possess antiviral activity by targeting the mannosylated glycoproteins on the HIV viral envelope. researchgate.net Glycyrrhizic acid derivatives conjugated with amino acid esters have also been identified as potent inhibitors of the Dengue virus. mdpi.com

The structural similarity of some amino acid derivatives to endogenous neurotransmitters has prompted investigations into their neuropharmacological potential. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, acting through GABA receptors to reduce neuronal activity. youtube.com

Research has explored compounds that share structural features with GABA. For example, Kojic amine (2-aminomethyl-5-hydroxy-4H-pyran-4-one), a GABA analog, has been shown to exert GABAmimetic actions. nih.gov It selectively binds to GABA receptors and inhibits the firing of cerebellar and cerebral neurons, an effect that is antagonized by the GABA receptor blocker bicuculline. nih.gov This suggests that molecules with similar structural motifs can interact with GABAergic systems. While direct modulation of GABA receptors by simple this compound derivatives is not extensively documented, the parent compound AIB and its N-methylated form (MAIB) have been studied for their ability to restrict the transport of large neutral amino acids like phenylalanine into the brain. researchgate.netresearchgate.net This activity within the central nervous system points to the potential for developing AIB derivatives for various neurological applications. The regulation of neurotransmitter systems is complex, with substances like Vitamin D also influencing GABA levels by modulating the enzyme that synthesizes it from glutamate. mdpi.com

Derivative/Analog Target/Application Observed Effect Reference
Kojic amineGABA ReceptorsGABAmimetic; inhibition of neuronal firing. nih.gov
AIB / MAIBBlood-Brain Barrier TransportRestriction of phenylalanine transport into the brain. researchgate.netresearchgate.net

The 2-aminoisobutyric acid (AIB) structure is found in nature within certain antibiotics of fungal origin, such as alamethicin (B1591596) and lantibiotics, which points to its inherent potential in antimicrobial applications. wikipedia.orgselleckchem.com This has inspired the synthesis and evaluation of various amino acid derivatives for antimicrobial and antifungal properties.

Synthetic amphiphilic derivatives of amino acids are a prominent class of antimicrobial agents. These molecules typically possess a cationic polar head group and non-polar hydrophobic tails. uctm.edu Their mechanism often involves interaction with the negatively charged components of bacterial cell membranes. uctm.edu Studies on β²,²-amino acid derivatives, which are structurally related to AIB, have revealed them to be a promising class of antibacterial peptides. nih.gov The antimicrobial activity of these derivatives is influenced by several structural factors, including the nature of the head group and the length and number of the hydrophobic chains. uctm.edunih.gov For instance, some N-acyl lysine (B10760008) methyl esters have proven antimicrobial properties. uctm.edu

In the context of antifungal research, several amino acid derivatives have been identified as inhibitors of essential fungal biosynthetic pathways. For example, inhibitors of homoserine dehydrogenase, an enzyme in the amino acid synthesis pathway, have been shown to be effective against various Candida species. nih.gov Similarly, l-cyclopropylalanine has been found to inhibit the L-leucine biosynthesis pathway in several fungal species. nih.gov Although broad screening of AIB derivatives for these specific properties is not widely published, the presence of the AIB moiety in natural fungal inhibitors provides a strong rationale for further exploration. selleckchem.com

Impact on Cellular Processes and Pathogen Control Mechanisms

A primary mechanism by which many antimicrobial amino acid derivatives exert their effect is through the disruption of the microbial cell wall or membrane. The bacterial cell wall, particularly the peptidoglycan layer in Gram-positive bacteria, is a common target for antibiotics. nih.gov

Molecular dynamics simulations have provided insight into the mechanism of action for β²,²-amino acid derivatives at the membrane surface. nih.gov These studies revealed that the molecules adopt a specific conformation, dubbed the "can-can pose," where one hydrophobic arm inserts into the membrane core while the other is exposed above the membrane surface. nih.gov This conformation is hypothesized to disrupt the protective outer layers of the bacterial membrane. nih.gov The effectiveness of this disruption was linked to the specific chemical structure of the derivative's headgroup and was more pronounced in models of bacterial membranes compared to eukaryotic ones, suggesting a basis for selective toxicity. nih.gov

Other amphiphilic cationic derivatives of α-amino acids are known to interact with negatively charged molecules in the bacterial membrane, such as lipoteichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria, leading to membrane destabilization and cell death. uctm.edu The rational design of peptides incorporating residues like 2-aminoisobutyric acid can modulate these interactions, influencing the peptide's mode of action and its specificity for bacterial versus host cells. nih.gov For example, a stable, pre-formed helical structure, which can be induced by AIB, can radically change the mode of interaction with the cell membrane. nih.gov

Interference with Protein Synthesis and Enzyme Activity in Pathogens

Research into the direct effects of this compound on protein synthesis and enzyme activity within pathogenic organisms is primarily centered on its unesterified form, α-aminoisobutyric acid (AIB). The available scientific literature indicates that the principal antimicrobial mechanism of AIB, particularly when incorporated into peptides, is the disruption of the pathogen's cell membrane integrity rather than direct interference with intracellular processes like protein synthesis or specific enzyme inhibition.

The inclusion of AIB in antimicrobial peptides (AMPs) has been shown to enhance their cytolytic capabilities against a range of pathogens. AIB is known to be a strong helix inducer in peptides. acs.orgoup.com This conformational constraint can stabilize the helical structure of AMPs, a key feature for their interaction with and disruption of microbial membranes. acs.org The primary mechanism of action for these AIB-containing peptides involves partitioning into the cell membrane, leading to disorder, the formation of pores, and ultimately, membrane permeabilization and cell death. nih.govmdpi.comnih.govmdpi.com

A notable study investigated the effects of substituting AIB into the frog skin antimicrobial peptide, temporin-1DRa. The research demonstrated that these substitutions significantly influenced the peptide's antimicrobial and cytolytic activities against various pathogens. The findings from this study are summarized in the interactive data table below.

Table 1: Effects of AIB Substitution in Temporin-1DRa Analogs on Pathogens

Temporin-1DRa Analog Pathogen Observed Effect Key Finding
[Aib4]temporin-1DRa Escherichia coli, Staphylococcus aureus, Candida albicans Increased antimicrobial potency AIB substitution at Gly4 increased helicity and hydrophobicity, enhancing cytolytic activity. nih.gov
[Aib8]temporin-1DRa Escherichia coli, Staphylococcus aureus, Candida albicans Increased antimicrobial potency AIB substitution at Asn8 led to increased helicity and hydrophobicity, resulting in greater antimicrobial efficacy. nih.gov
[Aib10]temporin-1DRa Escherichia coli, Staphylococcus aureus, Candida albicans Increased antimicrobial potency Substitution with AIB at Ala10 enhanced both the helical structure and hydrophobicity, boosting antimicrobial action. nih.gov
[Aib13]temporin-1DRa Escherichia coli, Staphylococcus aureus Retained antimicrobial activity with reduced toxicity This analog showed a fourfold increase in its therapeutic index, maintaining effectiveness against microorganisms while having lower cytolytic activity against mammalian cells. nih.gov

While the primary antimicrobial action of AIB-containing peptides is membrane disruption, the transport of free AIB into microbial cells has also been studied. Research on a thermophilic microorganism showed that AIB could be taken up by the cells and accumulate in an unchanged form, sharing a transport system with amino acids like alanine, serine, and glycine (B1666218). nih.gov This uptake suggests the potential for intracellular interactions, although the predominant and well-documented antimicrobial effect of AIB-modified peptides remains the compromising of the cell membrane. nih.gov

Advanced Characterization Techniques and Computational Studies

Spectroscopic Analysis for Structural Elucidation of Derivatives

Spectroscopic techniques are fundamental in determining the precise arrangement of atoms and functional groups within a molecule. For derivatives of methyl 2-amino-2-methylpropanoate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a detailed structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is a powerful tool for probing the local chemical environments of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). In the context of this compound derivatives, NMR is crucial for confirming the molecular structure and analyzing their conformation in solution. st-andrews.ac.uk

For instance, in the ¹H NMR spectrum of a simple derivative, distinct signals would be expected for the methyl ester protons, the gem-dimethyl protons, and the amine protons. The chemical shifts (δ) of these signals provide information about the electronic environment of the protons. For example, the protons of the methyl ester group would typically appear at a different chemical shift than the protons of the two methyl groups attached to the quaternary carbon. docbrown.info Furthermore, the integration of the peak areas in a ¹H NMR spectrum corresponds to the ratio of the number of protons in each unique chemical environment. docbrown.info

In more complex derivatives, two-dimensional NMR techniques can be employed to establish through-bond and through-space correlations between different nuclei, aiding in the complete assignment of the molecular structure. For some derivatives, broad signals in the ¹H NMR spectrum might indicate dynamic processes such as conformational exchange or equilibration with other forms in solution. st-andrews.ac.uk

Table 1: Predicted ¹H NMR Spectral Data for this compound

Functional GroupPredicted Chemical Shift (ppm)Multiplicity
-CH₃ (ester)~3.7Singlet
-C(CH₃)₂~1.5Singlet
-NH₂VariableSinglet (broad)

Note: Predicted values are based on standard chemical shift ranges and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation pattern. For this compound and its derivatives, techniques like electrospray ionization (ESI) are commonly used to generate molecular ions. st-andrews.ac.uk

The mass spectrum of the parent compound, this compound, would show a molecular ion peak corresponding to its molecular weight (117.15 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its elemental composition. st-andrews.ac.uk

The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. For example, the loss of a methyl group (-CH₃) or a methoxycarbonyl group (-COOCH₃) from the molecular ion would result in characteristic fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule. docbrown.info For larger derivatives, the fragmentation patterns can become more complex, but they still provide a unique fingerprint for the compound.

Table 2: Predicted Mass Spectrometry Data for Methyl 2-amino-2-methyl-3,3-diphenylpropanoate uni.lu

Adductm/z
[M+H]⁺270.14885
[M+Na]⁺292.13079
[M+K]⁺308.10473
[M+NH₄]⁺287.17539

Data obtained from predicted values. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. docbrown.info

In the IR spectrum of this compound, characteristic absorption bands would be observed for the N-H stretching of the primary amine, the C=O stretching of the ester group, and the C-N and C-O stretching vibrations. nih.govdocbrown.inforesearchgate.net The presence and position of these bands can confirm the successful synthesis of derivatives. For example, if the amine group is acylated, the N-H stretching frequency will shift, and a new amide C=O stretching band will appear.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeWavenumber (cm⁻¹)
N-HStretch3300-3500 (broad)
C-H (sp³)Stretch2850-3000
C=O (ester)Stretch~1735
C-OStretch1000-1300
N-HBend1550-1650

Values are approximate and can vary based on the molecular environment and sample state. docbrown.infodocbrown.inforesearchgate.net

Chromatographic Methods for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For research and development involving this compound and its derivatives, chromatographic methods are essential for assessing the purity of synthesized compounds and for isolating specific components from a reaction mixture.

High-Performance Liquid Chromatography (HPLC) in Research and Development

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is widely used in the research and development of derivatives of this compound to monitor the progress of reactions, assess the purity of the final products, and for purification.

In a typical HPLC analysis, a solution of the sample is pumped through a column packed with a stationary phase. The components of the sample interact differently with the stationary phase, causing them to separate as they are carried through the column by a liquid mobile phase. A detector at the end of the column measures the separated components. For compounds like this compound derivatives, which may not have a strong UV chromophore, derivatization with a fluorescent tag can be employed for detection with a fluorescence detector, offering high sensitivity. analytice.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile), is a common mode used for these types of compounds. sielc.com

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another powerful separation technique, but it is limited to compounds that are volatile and thermally stable. mdpi.com While this compound itself is not ideally suited for direct GC analysis due to its polarity, its more volatile derivatives can be analyzed using this method. mdpi.comnih.gov

For GC analysis, it is often necessary to derivatize the amino acid ester to increase its volatility and thermal stability. sigmaaldrich.com This typically involves reacting the amine group with a derivatizing agent to form a less polar and more volatile derivative. sigmaaldrich.com Once derivatized, the sample is injected into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a column. The separation is based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the inside of the column. Mass spectrometry is often coupled with GC (GC-MS), allowing for both separation and identification of the volatile derivatives based on their mass spectra. researchgate.netmdpi.com

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools to investigate the properties of this compound at an atomic level. These methods allow for the exploration of molecular characteristics that can be difficult to determine through experimental means alone.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic structure and inherent reactivity of this compound. Methods like Density Functional Theory (DFT) are employed to determine the distribution of electrons within the molecule and to identify regions that are susceptible to chemical reactions.

A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the amino group is expected to be a primary contributor to the HOMO, due to the lone pair of electrons on the nitrogen atom. The carbonyl group of the ester, on the other hand, is anticipated to be a significant component of the LUMO, making the carbonyl carbon an electrophilic center susceptible to nucleophilic attack. While specific DFT calculations for this exact molecule are not extensively published, the principles of frontier molecular orbital theory provide a solid framework for predicting its reactivity.

Table 1: Predicted Electronic Properties and Reactivity Sites of this compound

Molecular FeaturePredicted Electronic RoleImplied Reactivity
Amino Group (-NH2)High HOMO densityNucleophilic center, site for protonation and alkylation
Carbonyl Carbon (C=O)High LUMO densityElectrophilic center, susceptible to nucleophilic attack
Ester Oxygen (-OCH3)-Influences the electrophilicity of the carbonyl carbon
Quaternary α-CarbonSteric hindranceShields reactive centers and influences conformational freedom

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are computational experiments that allow for the observation of the motion of atoms and molecules over time. For this compound, MD simulations are particularly valuable for understanding its conformational preferences and its interactions with solvent molecules or within a larger molecular assembly, such as a peptide chain.

Studies on peptides containing the parent amino acid, 2-aminoisobutyric acid (Aib), have revealed that the presence of the gem-dimethyl group on the α-carbon severely restricts the available conformational space for the peptide backbone. oup.com This steric hindrance strongly promotes the adoption of helical structures, most commonly the 3(10)-helix. wikipedia.org This is a consequence of the Thorpe-Ingold effect, where the presence of two substituents on a carbon atom favors a cyclic or sterically constrained conformation.

When incorporated into a peptide, the methyl ester of Aib would be expected to contribute to this helical propensity. MD simulations can model how the ester group might influence the stability of these helices and how it interacts with neighboring amino acid residues or the surrounding solvent. These simulations can track the torsional angles of the backbone and side chains, revealing the most stable conformations and the energy barriers between them.

Table 2: Conformational Propensities of Aib-Containing Peptides from Computational and Experimental Studies

Peptide SystemPrimary ConformationKey Findings
Oligomers of Aib3(10)-helixThe gem-dimethyl group is a potent helix inducer. wikipedia.org
Ac-(Aib)3-OMeOne intramolecular hydrogen bondSupports a helical conformation in solution. nih.gov
Aib-containing peptidesα-helical and 3(10)-helicalThe specific helical type can depend on the peptide length and sequence. nih.gov
Aib at a solvent-exposed siteMinimal perturbation of protein structureCan be incorporated without disrupting the overall fold. oup.com

Structure-Activity Relationship (SAR) Studies for Bioactive Analogs

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For this compound, which is a building block for more complex molecules, SAR studies would focus on how modifications to its structure, or its inclusion in a larger molecule, affect a particular biological outcome.

While direct SAR studies on simple analogs of this compound are not widely reported, the extensive research on peptides containing 2-aminoisobutyric acid (Aib) provides a wealth of information. These peptides, known as peptaibols, often exhibit antimicrobial and antifungal properties, and they can form voltage-gated ion channels in lipid membranes. nih.gov

SAR studies in this context involve synthesizing a library of related peptides with variations in length, sequence, and the nature of the N- and C-terminal groups. The biological activity of each analog is then tested to identify which structural features are crucial for activity. For instance, the helicity of the peptide, which is strongly influenced by the Aib residues, is often critical for its ability to insert into and disrupt cell membranes.

Table 3: Illustrative Structure-Activity Relationships for Aib-Containing Peptides

Structural ModificationEffect on ActivityRationale
Increased peptide lengthIncreased antimicrobial activityLonger helices are better able to span the lipid bilayer of cell membranes. nih.gov
Introduction of charged residuesAltered membrane interactionElectrostatic interactions can guide the peptide to the charged surface of bacterial membranes.
Modification of the C-terminusChanges in ion channel propertiesThe C-terminal group can influence the aggregation state and pore formation of the peptide channels. nih.gov
Replacement of Aib with other amino acidsDecreased helicity and activityHighlights the critical role of Aib in maintaining the bioactive helical conformation. oup.com

By understanding these relationships, it becomes possible to design novel peptides with enhanced potency or selectivity. Similarly, SAR studies on other bioactive molecules incorporating the this compound moiety could guide the development of new therapeutic agents.

Applications in Materials Science and Engineering

Development of Self-Assembled Microporous Materials

The ability of molecules to spontaneously organize into well-defined, porous structures is a cornerstone of advanced material design. Derivatives of 2-aminoisobutyric acid, including Methyl 2-amino-2-methylpropanoate, are valuable building blocks for creating such self-assembled materials. When incorporated into peptide chains, the unique steric properties of the Aib residue guide the formation of highly ordered nanostructures, which can result in materials with inherent microporosity. These materials are built from the bottom-up, where molecular interactions dictate the final architecture. For instance, peptides containing Aib have been shown to self-assemble into nanocolloidal systems and spherical aggregates in aqueous environments. rsc.org The general principle of using amphiphilic amino acid derivatives allows for the creation of a diverse range of self-assembled nanostructures with potential for various biomedical applications. nih.gov

The primary design principle for creating ordered structures from this compound precursors lies in the conformational constraints imposed by the 2-aminoisobutyric acid (Aib) residue. nih.gov The gem-dimethyl group on the α-carbon sterically restricts the rotational freedom of the peptide backbone. nih.govwikipedia.org This constraint, known as the Thorpe-Ingold effect, strongly predisposes the peptide chain to adopt a helical conformation, most commonly a 3₁₀-helix or an α-helix. wikipedia.orgrsc.orgacs.org This makes Aib a powerful "helix inducer" in peptide and polymer design. wikipedia.orgrsc.org

Researchers can precisely control the resulting supramolecular architecture through several strategies:

Inducing Helicity: The incorporation of Aib is a potent method to control and stabilize helical secondary structures within a polypeptide chain. rsc.orgacs.org Even a single Aib residue can be sufficient to promote a helical structure in a peptide sequence. nih.gov

Controlling Screw-Sense: While Aib itself is achiral, oligomers of pure Aib form helical structures with an equal population of left- and right-handed conformers. researchgate.net A specific screw-sense preference can be induced by placing a single chiral amino acid at one end of the Aib oligomer, demonstrating a high degree of control over the final 3D structure. researchgate.net

Sequence Periodicity: The periodic insertion of Aib into a peptide sequence can enforce a specific conformation. For example, introducing Aib units into a poly(Alanine) backbone, which typically forms β-sheets, causes a distinct transition to an α-helical conformation. rsc.org

These design principles allow for the rational engineering of peptides that fold into predictable and stable three-dimensional shapes, forming the basis for functional, self-assembled materials.

Design PrincipleStructural EffectKey Finding
Steric Hindrance The gem-dimethyl group restricts backbone dihedral angles (φ, ψ). nih.govStrongly favors the formation of 3₁₀ or α-helical structures. wikipedia.orgacs.org
Chiral Initiation A single chiral residue at the N-terminus of an Aib oligomer. researchgate.netControls the preference for a left- or right-handed helical screw-sense. researchgate.net
Periodic Insertion Regular placement of Aib within a polypeptide sequence. rsc.orgCan override the natural conformational tendencies of other amino acids, inducing helicity. rsc.org

The stable and well-defined helical structures formed by Aib-containing peptides serve as excellent scaffolds for engineering materials with catalytic and filtration capabilities. The rigidity and predictable conformation of these helices allow for the precise positioning of functional chemical groups to create active sites, mimicking the function of natural enzymes. digitellinc.com

In catalysis, self-assembled peptide nanostructures are a promising platform for creating artificial enzymes. digitellinc.com The catalytic activity of these materials has been shown to be dependent on their morphology, such as whether they form a nanohelix or a nanoribbon. digitellinc.com Oligomers of Aib are considered potential scaffolds for arranging catalytic groups in a specific spatial orientation to facilitate chemical reactions. digitellinc.com

For filtration applications, a critical challenge is "fouling," where molecules nonspecifically adhere to the membrane surface, impeding flow and function. Materials that resist this process are highly desirable. Research has shown that peptides incorporating Aib can be used to construct low-fouling electrochemical biosensors that maintain stability in complex media like serum. nih.gov This anti-fouling property is crucial for developing advanced filtration membranes that can operate efficiently for extended periods. Derivatives of this compound are specifically being explored for creating low-fouling self-assembled monolayers (SAMs) for applications such as marine antifouling coatings. smolecule.com The creation of ordered, stable, and fouling-resistant materials from Aib derivatives lays the groundwork for their potential use in sophisticated separation and purification technologies.

Integration into Polymer Matrices and Coating Formulations

The unique properties of the Aib residue are also being leveraged through its integration into larger polymer systems and surface coatings. This allows for the modification of existing materials to introduce new functionalities, such as controlled secondary structures and improved surface properties.

The incorporation of Aib directly into a polymer backbone is an effective strategy for engineering the material's bulk properties. Through methods like chemoenzymatic polymerization, Aib-containing tripeptide esters can be used as monomers to synthesize polypeptides. rsc.org This process successfully introduces the Aib units into the polymer backbone, resulting in materials with highly controlled helical conformations. rsc.org This technique offers a green, efficient route to produce bio-based polymeric materials with tailored secondary structures. rsc.org Furthermore, Aib has been incorporated into polymer backbones to enhance the proteolytic resistance of peptides, a valuable attribute for biomaterials. nih.gov

In the realm of surface modification, derivatives of this compound are being investigated for their ability to form specialized coatings. smolecule.com These molecules can create self-assembled monolayers (SAMs) on various substrates, which are highly organized, single-molecule-thick layers. These Aib-based coatings are being explored for applications in creating low-fouling surfaces on biomedical devices. smolecule.com The general strategy of modifying polymer surfaces with amine-containing molecules is a versatile approach to enhance properties like adhesion and biocompatibility. sci-hub.senih.gov For example, Aib-containing peptides have been successfully functionalized onto the surface of carbon nanotubes, demonstrating their utility in creating advanced composite materials with enhanced properties, such as increased membrane permeability for delivery applications. elsevierpure.com

Patent Landscape and Intellectual Property Analysis

Review of Key Process Patents for the Synthesis of Methyl 2-amino-2-methylpropanoate

The synthesis of this compound is typically achieved through the esterification of its parent amino acid, 2-amino-2-methylpropanoic acid (also known as 2-aminoisobutyric acid). Patents in this area often focus on efficient and industrially scalable methods for both the synthesis of the parent amino acid and its subsequent esterification.

A common and well-established method for the esterification of amino acids, which is applicable to 2-amino-2-methylpropanoic acid, is detailed in patent literature such as WO2010019469A2. google.com This involves treating the amino acid with methanol (B129727) in the presence of an acid catalyst. The process can be carried out by cooling a suspension of the amino acid hydrochloride salt in methanol and adding thionyl chloride dropwise. google.com An alternative method described is the bubbling of hydrogen chloride gas through a mixture of the amino acid in methanol, followed by heating. google.com

Another significant route involves the use of α-amino isobutyric acid alkyl esters, including the methyl ester, as starting materials for reduction reactions. For instance, Chinese patent CN103232351A describes a method for preparing 2-amino-2-methyl-1-propanol (B13486) through the hydrogenolysis and reduction of an α-amino isobutyric acid alkyl ester in an alcoholic solution with a metal catalyst. google.com This highlights the role of this compound as a direct precursor to other valuable chemical entities.

Identification of Novel Intermediate Compounds Claimed in Patent Literature

The patent literature reveals that this compound itself often serves as a crucial, albeit known, intermediate. However, patents for more complex molecules frequently claim novel intermediates that are derivatives of this core structure. These intermediates are specifically designed for the synthesis of targeted final products, such as pharmaceuticals.

For example, patent application WO2014/188453A2, which describes the synthesis of a bilastine (B1667067) precursor, claims several novel intermediate compounds. googleapis.com These include:

Methyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate : This intermediate is formed by reacting methyl 2-methyl-2-phenylpropanoate with chloroacetyl chloride. googleapis.com

Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate : This is obtained by the reduction of the above chloroacetyl compound. googleapis.com

Similarly, European patent application EP2240464A2, focused on processes for preparing 2-methyl-2'-phenylpropionic acid derivatives, also discloses novel intermediate compounds that are useful for creating pharmacologically active molecules. google.com The strategy is to use these new, patentable intermediates to simplify the manufacturing process and improve yields of the final active ingredients. google.com

The synthesis of the agrochemical intermediate 2-(2',6'-dimethylphenyl amino)methyl propionate (B1217596), as described in CN105936627A, proceeds through intermediates like 2-(3-sulfonylphenyl amino)methyl propionate, showcasing how functional groups are added to a propionate backbone to build complexity. google.com

These examples underscore a common theme in the patent landscape: while the basic synthesis of this compound is established, innovation and patent protection are often sought for the novel, multi-functionalized intermediates derived from it.

Patenting Strategies for Derivatives and Applications

The overarching intellectual property strategy concerning this compound is not to patent the compound itself, but rather to secure patents for its novel derivatives and their specific applications. This compound serves as a versatile building block, and its value is realized in the final products it helps create.

Key patenting strategies include:

Claiming Novel Derivatives: As seen in the synthesis of precursors for drugs like bilastine or various antihistamines, patents claim new molecules that incorporate the 2-methylpropanoate (B1197409) structure. googleapis.comgoogle.com These derivatives are designed to have specific biological activities or to be efficient precursors to active pharmaceutical ingredients (APIs).

Patenting Specific Applications: Patents are often granted for the use of these derivatives in treating specific medical conditions. For instance, derivatives of 2-methyl-2'-phenylpropionic acid are noted for their H1 antihistamine activity and are considered useful for patients with allergic diseases. google.com Other patents describe the use of 2-amino-2-alkyl-4-hexenoic and hexynoic acid derivatives as nitric oxide synthase inhibitors.

Protecting Improved Synthesis Processes: A significant area of patenting involves developing more efficient, higher-yielding, and safer processes for creating complex derivatives from the this compound scaffold. Patent WO2014/188453A2, for example, explicitly aims to overcome disadvantages in prior art processes by introducing a novel synthesis route for a complex propanoic acid derivative. googleapis.com

Formulations and Compositions: Another strategy is to patent formulations containing derivatives of this compound. US patent application US20150089861A1 describes corrosion-inhibiting compositions containing N-alkyl-amino propionic acids, which could be derived from the corresponding methyl esters. google.com This extends patent protection from the molecule itself to its end-use formulation.

Future Research Directions and Emerging Opportunities

Exploration of Novel Derivatives and Analogs with Enhanced Specificity

A significant avenue of future research lies in the design and synthesis of new derivatives and analogs of methyl 2-amino-2-methylpropanoate. The goal is to create molecules with enhanced specificity for various biological and chemical targets. By modifying the core structure, researchers aim to fine-tune the compound's properties for applications ranging from pharmaceuticals to materials science.

Recent studies have demonstrated the potential of creating derivatives for specific purposes. For instance, the functionalization of carbon nanotubes with peptides containing α-aminoisobutyric acid (Aib), for which this compound is a methyl ester, has been explored for applications in plant biotechnology. smolecule.com Additionally, derivatives are being investigated for the creation of low-fouling self-assembled monolayers (SAMs) with uses in biomedical devices and marine antifouling coatings. smolecule.com The development of novel analogs is also a key focus. For example, a series of 2-amino-4-methylthiazole (B167648) analogs were developed to combat bacterial and fungal infections, with some showing excellent antimicrobial activity. nih.gov

Table 1: Examples of Research on Novel Derivatives and Analogs

Research AreaInvestigated Derivative/AnalogPotential Application
NanobiotechnologyPeptides containing α-aminoisobutyric acid (Aib)Functionalization of carbon nanotubes for plant biotechnology
Materials ScienceSelf-assembled monolayers (SAMs)Biomedical devices, marine antifouling coatings
Antimicrobials2-Amino-4-methylthiazole analogsCombating bacterial and fungal infections

Advanced Catalytic Applications of this compound and its Metal Complexes

The catalytic potential of this compound and its metal complexes is another burgeoning area of research. The unique structural features of this amino acid ester make it an attractive ligand for the formation of metal complexes with diverse catalytic activities. mdpi.comresearchgate.net These complexes are being explored for their ability to catalyze a wide range of organic transformations, offering potential for more efficient and selective chemical synthesis. researchgate.netscirp.org

The synergistic effect of combining metal centers with organic ligands like this compound can lead to new systems with specific properties for industrial challenges. mdpi.com Research has shown that metal-amino acid complexes are valuable in stimulating chemical reactions. researchgate.net For instance, metal complexes derived from similar propanoate structures have been synthesized and tested for their anti-tumor activities, indicating the potential for catalytic applications in medicinal chemistry. nih.gov Future work will likely focus on developing catalysts with higher activity, stability, and recyclability for various industrial processes.

Integration with Biotechnological Approaches for Sustainable Synthesis

The shift towards more sustainable and environmentally friendly chemical production is driving research into biotechnological routes for synthesizing compounds like this compound. This involves harnessing the power of enzymes and microorganisms to produce the desired chemical from renewable feedstocks under mild reaction conditions.

While the most common method for synthesizing this compound is the esterification of 2-amino-2-methylpropanoic acid with methanol (B129727), which can be optimized using continuous flow processes smolecule.com, there is a growing interest in biocatalysis. Enzymatic pathways could offer a greener alternative to traditional chemical synthesis, reducing reliance on harsh reagents and minimizing waste generation. chemistryjournals.netrroij.com Future research will focus on identifying and engineering enzymes with high selectivity and efficiency for the production of this and other valuable amino acid esters.

Targeted Therapeutic Development Based on Mechanistic Insights

The structural similarity of this compound to biologically active molecules makes it and its derivatives interesting candidates for therapeutic development. A key aspect of this research is to gain a deeper understanding of their mechanisms of action at the molecular level. By elucidating how these compounds interact with biological targets, such as enzymes and receptors, researchers can design more potent and selective drugs. nih.govnih.gov

For example, derivatives of 2-methyl-2'-phenylpropionic acid, which can be prepared using this compound, have shown high selectivity as H1 antihistamines for treating allergic diseases. smolecule.com Understanding the precise interactions of these molecules with their targets is crucial for optimizing their therapeutic effects and minimizing off-target interactions. Future research will likely involve a combination of computational modeling, structural biology, and preclinical studies to identify promising therapeutic candidates and their mechanisms of action.

Application of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being applied to the design of synthetic routes for all chemical compounds, including this compound. chemistryjournals.netrroij.com This approach aims to minimize the environmental impact of chemical processes by focusing on aspects such as waste prevention, atom economy, the use of safer solvents, and energy efficiency. chemistryjournals.netnih.gov

Researchers are actively seeking to develop more sustainable synthetic methods that reduce or eliminate the use of hazardous substances. chemistryjournals.netrroij.com This includes exploring alternative reaction media, employing catalytic methods over stoichiometric reagents, and designing processes that are inherently safer. chemistryjournals.netnih.gov For the synthesis of this compound, this could involve developing catalytic esterification processes that avoid strong acids or exploring novel, more environmentally benign starting materials. The overarching goal is to create synthetic pathways that are not only efficient and cost-effective but also sustainable in the long term. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-amino-2-methylpropanoate, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves esterification of 2-amino-2-methylpropanoic acid with methanol under acidic catalysis (e.g., HCl or H₂SO₄). Optimization includes adjusting reaction time, temperature (e.g., reflux at 60–80°C), and stoichiometric ratios. Post-synthesis purification employs recrystallization or column chromatography, monitored via TLC or HPLC. For hydrochloride salts, crystallization from ethanol/ether mixtures is standard .
  • Key Data :

ParameterTypical Conditions
CatalystHCl (gas or concentrated)
SolventMethanol
Temperature60–80°C (reflux)
PurificationRecrystallization (ethanol/ether)

Q. How is the molecular structure of this compound characterized?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., ester carbonyl at ~170 ppm) and stereochemistry. IR confirms NH₂ and ester C=O stretches (~3350 cm⁻¹ and ~1730 cm⁻¹, respectively) .
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond lengths and angles. ORTEP-3 or WinGX visualizes molecular packing and hydrogen-bonding networks .

Q. What are the standard protocols for purity assessment and stability testing?

  • Methodology :

  • Chromatography : HPLC with UV detection (λ = 210–254 nm) or GC-MS for volatile derivatives.
  • Stability : Accelerated degradation studies under varying pH, temperature, and humidity. Hydrolysis kinetics are monitored via LC-MS to identify degradation products (e.g., 2-amino-2-methylpropanoic acid) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodology :

  • Cross-validation : Combine 2D NMR (COSY, HSQC) with high-resolution mass spectrometry (HRMS) to confirm molecular formulas.
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and IR spectra, aiding in distinguishing isomers or tautomers .
    • Case Study : Discrepancies in NH₂ proton signals may arise from dynamic effects; variable-temperature NMR or deuterium exchange experiments clarify exchange rates .

Q. What experimental strategies are used to study the biological interactions of this compound in enzyme systems?

  • Methodology :

  • Enzyme Assays : Measure inhibition kinetics (e.g., IC₅₀) using fluorogenic substrates.
  • Biophysical Techniques : Isothermal Titration Calorimetry (ITC) quantifies binding thermodynamics, while surface plasmon resonance (SPR) determines association/dissociation rates.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses, validated by mutagenesis studies .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

  • Methodology :

  • Steric Effects : The geminal methyl groups hinder nucleophilic attack at the α-carbon, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures.
  • Electronic Effects : Electron-withdrawing substituents (e.g., nitro groups) enhance electrophilicity, monitored via Hammett plots. Kinetic isotope effects (KIEs) differentiate between SN1/SN2 mechanisms .
    • Example : In Suzuki-Miyaura coupling, bulky ligands (e.g., SPhos) improve yields by mitigating steric hindrance .

Data Contradiction Analysis

Q. How to address conflicting reports on the hydrolytic stability of this compound under acidic vs. basic conditions?

  • Resolution :

  • Controlled Hydrolysis : Conduct pH-dependent studies (pH 1–14) with LC-MS monitoring. Basic conditions (pH > 10) typically accelerate ester hydrolysis due to hydroxide ion nucleophilicity, while acidic conditions (pH < 3) favor protonation of the amino group, reducing reactivity .
  • Activation Energy Calculation : Arrhenius plots from kinetic data (25–60°C) differentiate mechanistic pathways.

Research Design Considerations

Q. What crystallographic challenges arise in resolving the structure of this compound hydrochloride?

  • Challenges :

  • Disorder : The hydrochloride salt may exhibit anion-cation disorder. Partial occupancy refinement in SHELXL mitigates this .
  • Twinned Crystals : Use PLATON/TWINROTMAT to identify twinning operators and refine using HKLF5 data .

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?

  • Methodology :

  • Analog Synthesis : Vary substituents (e.g., alkyl chains, aromatic rings) using Mitsunobu or Ullmann coupling.
  • Biological Testing : Parallel artificial membrane permeability assays (PAMPA) correlate lipophilicity (logP) with membrane penetration.
  • QSAR Modeling : Partial Least Squares (PLS) regression links structural descriptors (e.g., molar refractivity) to activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.